molecular formula C20H13NO5S B14240442 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid CAS No. 212136-38-4

2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid

Cat. No.: B14240442
CAS No.: 212136-38-4
M. Wt: 379.4 g/mol
InChI Key: LDANWIPBKRGWRY-UHFFFAOYSA-N
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Description

2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid is a chemical compound that features a nitro group, a xanthene moiety, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid typically involves the introduction of the xanthene moiety to the benzoic acid core through a sulfanyl linkage. The nitro group is then introduced via nitration reactions. Common reagents used in these synthetic routes include acetic anhydride, zinc chloride, and phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The xanthene moiety can be oxidized to form xanthone derivatives.

    Substitution: The sulfanyl linkage can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Xanthone derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The xanthene moiety can intercalate with DNA, leading to potential anti-cancer effects. The sulfanyl linkage allows for the formation of various derivatives that can target different biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Lacks the xanthene moiety and sulfanyl linkage.

    5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid: Lacks the nitro group.

    Xanthone derivatives: Lack the benzoic acid core and nitro group.

Uniqueness

2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid is unique due to the combination of the nitro group, xanthene moiety, and benzoic acid core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

212136-38-4

Molecular Formula

C20H13NO5S

Molecular Weight

379.4 g/mol

IUPAC Name

2-nitro-5-(9H-xanthen-9-ylsulfanyl)benzoic acid

InChI

InChI=1S/C20H13NO5S/c22-20(23)15-11-12(9-10-16(15)21(24)25)27-19-13-5-1-3-7-17(13)26-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,23)

InChI Key

LDANWIPBKRGWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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